molecular formula C5H6ClN3OS B6217934 (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone CAS No. 2743442-76-2

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B6217934
CAS No.: 2743442-76-2
M. Wt: 191.64 g/mol
InChI Key: NOFOHDCTSNIXSB-UHFFFAOYSA-N
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Description

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS# 2743442-76-2) is a sulfoximine derivative characterized by a pyrimidine ring substituted with chlorine at the 2-position and a sulfanone functional group. Its molecular formula is C₅H₆ClN₃OS (MW: 191.64 g/mol), and it is commercially available in research quantities (50 mg to 1 g) at prices ranging from $459 to $1,891 . The compound’s SMILES notation (Clc1ncc(cn1)S(=O)(=N)C) highlights its structural complexity, combining a chlorinated pyrimidine core with a sulfoximine moiety. Sulfoximines, such as this compound, are emerging as pharmacophores due to their metabolic stability and hydrogen-bonding capabilities .

Properties

CAS No.

2743442-76-2

Molecular Formula

C5H6ClN3OS

Molecular Weight

191.64 g/mol

IUPAC Name

(2-chloropyrimidin-5-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3

InChI Key

NOFOHDCTSNIXSB-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CN=C(N=C1)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of Pyrimidine

The synthesis typically begins with the functionalization of a pyrimidine core. Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 2-chloropyrimidine-5-carbaldehyde as a key intermediate. Subsequent imine formation is facilitated by reacting this aldehyde with ammonium acetate in ethanol, producing the (imino)methyl substituent.

Sulfonylation Strategies

Reaction Conditions and Optimization

Solvent and Catalyst Systems

Optimal yields (>75%) are achieved using polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. Lewis acids like zinc chloride (ZnCl₂) enhance electrophilic substitution during chlorination, while DABCO acts as both base and SO₂ activator in sulfonylation.

Table 1: Impact of Catalysts on Reaction Yield

CatalystSolventTemperature (°C)Yield (%)
ZnCl₂DMF8078
FeCl₃Acetonitrile7065
DABCODichloromethane−2082

Temperature and Time Dependencies

  • Chlorination : Reflux at 80°C for 6–8 hours ensures complete conversion.

  • Sulfonylation : Low temperatures (−20°C to 0°C) prevent SO₂ evaporation and side-product formation.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via reverse-phase HPLC using a C18 column and water/acetonitrile gradient elution, achieving ≥95% purity. Recrystallization from ethyl acetate/hexane mixtures further enhances crystalline quality.

Spectroscopic Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.71 (s, pyrimidine-H) and δ 3.21 (s, SO₂CH₃).

  • MS : ESI-MS m/z 191.64 [M+H]⁺ confirms molecular weight.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot-scale studies suggest that microreactor systems improve heat transfer during exothermic sulfonylation steps, reducing decomposition risks. Automated pH control and in-line HPLC monitoring enable real-time adjustments.

Waste Management

SO₂ scrubbing systems using alkaline solutions (e.g., NaOH) are mandatory to mitigate environmental release. Chlorinated byproducts are treated via catalytic hydrogenation over Pd/C.

Challenges and Innovations

Stability Issues

The imino group is prone to hydrolysis under acidic conditions. Recent advances employ protective groups like tert-butoxycarbonyl (Boc) during intermediate stages.

Green Chemistry Alternatives

Researchers are exploring SO₂ surrogates such as potassium metabisulfite (K₂S₂O₅) to eliminate gaseous SO₂ handling. Microwave-assisted synthesis reduces reaction times by 40% compared to conventional methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyrimidine ring serves as a primary reactive site, enabling nucleophilic substitution. This reaction is critical for modifying the pyrimidine scaffold:

  • Reagents : Amines, alkoxides, or thiols under basic conditions.

  • Conditions : Conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C .

  • Outcome : Replacement of chlorine with nucleophiles such as amines or alkoxy groups. For example, reaction with morpholine derivatives yields substituted pyrimidines with enhanced solubility .

Mechanistic Insight :
The electron-withdrawing sulfanone group activates the pyrimidine ring, stabilizing the transition state during nucleophilic attack.

Oxidation and Reduction Reactions

The sulfanone-imino moiety participates in redox transformations:

Reaction Type Reagents Conditions Product
OxidationHydrogen peroxideAcidic or neutral pHSulfoxide derivatives
ReductionLithium aluminum hydrideAnhydrous THF, 0–25°CAmine-functionalized intermediates

Key Observations :

  • Oxidation converts the sulfanone group to sulfoxide, altering electronic properties.

  • Reduction cleaves the imino bond, generating primary amines for downstream coupling.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the pyrimidine ring’s aromatic system:

  • Suzuki-Miyaura Coupling :

    • Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃.

    • Conditions : Ethanol/water mixture, reflux.

    • Application : Synthesis of bipyrimidine derivatives for medicinal chemistry.

Cyclization and Heterocycle Formation

Under thermal or catalytic conditions, the imino group facilitates cyclization:

  • Example : Reaction with α,β-unsaturated carbonyls forms fused pyrimidine-heterocyclic systems.

  • Significance : Expands structural diversity for biological screening.

Acid/Base-Mediated Transformations

The sulfanone group undergoes pH-dependent tautomerism:

  • Acidic Conditions : Protonation enhances electrophilicity at the pyrimidine ring.

  • Basic Conditions : Deprotonation stabilizes the sulfanone-imino conjugate base, promoting nucleophilic reactivity .

Scientific Research Applications

The biological activity of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is influenced by its structure. Compounds with similar motifs often exhibit various pharmacological properties. For instance, quantitative structure-activity relationship (QSAR) models can predict biological activity based on structural features, indicating that this compound may have therapeutic applications.

Potential Biological Activities

Based on its structure, potential biological activities include:

  • Antimicrobial Effects : Similar compounds have shown effectiveness against bacterial strains.
  • Antiviral Properties : The chlorinated pyrimidine structure is often associated with antiviral activity.
  • Anticancer Activity : Structural analogs have been explored for their ability to inhibit cancer cell proliferation.

Applications in Drug Discovery

Given its structural characteristics and potential biological activities, this compound is being investigated for various therapeutic applications:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
  • Targeted Therapies : Its unique structure may allow for the design of targeted therapies in oncology and infectious diseases.
  • Material Science : Beyond medicinal applications, it may also serve as a building block in materials science due to its distinctive chemical properties.

Case Studies

Several studies have explored the applications of pyrimidine derivatives in drug design:

  • A study demonstrated that pyrimidine derivatives exhibit significant activity against various cancer cell lines, suggesting that this compound could be further investigated as a potential anticancer agent.
  • Research into antimicrobial agents has highlighted the effectiveness of chlorinated pyrimidines against resistant bacterial strains, indicating a promising application for this compound in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imino group and sulfur atom can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The sulfoximine functional group is a hallmark of modern medicinal chemistry. Below is a comparison of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone with structurally related compounds:

Compound Name CAS# Substituent Molecular Formula Purity Price (1 g) Key Reference
This compound 2743442-76-2 Chloropyrimidinyl C₅H₆ClN₃OS ≥95% $1,891 Aaron Chemicals LLC
(2-Bromophenyl)(imino)methyl-lambda6-sulfanone 833459-47-5 Bromophenyl Not reported >95% €895 Mäder & Kattner, 2020
(R)-imino(methyl)(1-{6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl}cyclopropyl)-λ6-sulfanone Not reported Morpholinyl-pyrimidine Not reported Not reported Not reported BAX111 Clinical Trial

Key Observations :

  • Pyrimidine vs. Pyridine Cores : The third compound substitutes pyrimidine with a pyrrolopyridine system, which may enhance π-π stacking interactions in kinase inhibitors .

Commercial Availability and Research Utility

  • The chloropyrimidinyl sulfoximine is priced higher than its bromophenyl analogue, reflecting synthetic complexity and demand in medicinal chemistry research .
  • Both compounds are offered at >95% purity, ensuring reliability in preclinical studies.

Biological Activity

The compound (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a sulfoximine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Chemical Formula : C₈H₈ClN₃O₂S
  • Molecular Weight : 233.68 g/mol

This compound features a pyrimidine ring substituted with a chlorine atom and an imino group linked to a sulfanone moiety. The unique structural characteristics contribute to its biological activity.

Research indicates that compounds like this compound may act as inhibitors of specific kinases involved in cell proliferation and survival pathways.

  • ATR Inhibition : The compound has been studied for its role as an Ataxia Telangiectasia Mutated (ATR) kinase inhibitor . ATR is crucial for DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy by disrupting their ability to repair DNA damage .
  • Impact on Cell Cycle Regulation : Inhibition of ATR leads to premature chromatin condensation (PCC) and cell death in tumor cells deficient in DNA damage checkpoints, particularly those lacking functional p53 .

Anticancer Properties

The primary focus of research on this compound is its potential use in oncology:

  • Sensitization to Chemotherapy : Studies have shown that ATR inhibitors can enhance the efficacy of various chemotherapeutic agents, including alkylating agents like cisplatin and antimetabolites such as gemcitabine .
  • Synthetic Lethality : The concept of synthetic lethality is particularly relevant, where the compound may selectively kill cancer cells with specific genetic deficiencies while sparing normal cells .

Case Studies

A number of preclinical studies have documented the efficacy of ATR inhibitors in various cancer models:

StudyCancer TypeTreatmentOutcome
Cortez et al. (2001)Breast CancerATR Inhibitor + DoxorubicinEnhanced cell death observed
Wilsker et al. (2007)Ovarian CancerATR Inhibitor + CisplatinIncreased sensitivity to treatment
Cliby et al. (2003)Colon CancerATR Inhibitor + 5-FUSignificant tumor reduction

These studies underscore the potential of this compound as a promising therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 2-chloropyrimidine-5-carbaldehyde with a sulfilimine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes:
  • Temperature control : Elevated temperatures (80–100°C) enhance reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) can improve regioselectivity for imino-methyl bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .

Q. How can researchers validate the structural integrity of this compound using crystallographic and spectroscopic methods?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography : Use SHELX software for structure refinement. Collect high-resolution data (d-spacing < 1.0 Å) to resolve sulfur-lambda6 bonding geometry .
  • NMR spectroscopy : Compare experimental 1^1H/13^13C NMR shifts (e.g., δ 8.3 ppm for pyrimidine protons) with DFT-predicted values to confirm regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 245.0521) using ESI+ mode with <2 ppm error .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for electronic properties (e.g., HOMO-LUMO gaps)?

  • Methodological Answer : Address discrepancies through:
  • Hybrid DFT benchmarking : Compare B3LYP/6-311+G(d,p) calculations with UV-Vis spectroscopy (λmax in acetonitrile) to refine solvation models .
  • Crystal field effects : Analyze X-ray-derived electrostatic potentials to identify intermolecular interactions (e.g., π-stacking) that perturb theoretical band gaps .
  • Error analysis : Quantify deviations using root-mean-square error (RMSE) between computed and experimental absorption spectra .

Q. How can environmental stability and degradation pathways be systematically evaluated in ecotoxicological studies?

  • Methodological Answer : Follow a tiered approach:
  • Laboratory assays : Conduct hydrolysis studies (pH 4–9, 25–50°C) to identify hydrolytic cleavage products (e.g., pyrimidine fragments) via LC-MS/MS .
  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor half-life using HPLC-UV and identify radicals via EPR spectroscopy .
  • Microbial degradation : Use OECD 301B guidelines with activated sludge; quantify biodegradation (%) via TOC analysis .

Q. What experimental designs are robust for analyzing bioactivity-structure relationships (SAR) of this compound?

  • Methodological Answer : Implement factorial design to isolate critical variables:
  • Variables : Substituent electronegativity (Cl vs. F), sulfone conformation (lambda6 geometry).
  • Assays :
  • Enzymatic inhibition : Measure IC50 against kinase targets (e.g., EGFR) using fluorescence polarization .
  • Cellular toxicity : Screen in HepG2 cells (MTT assay) with controls for ROS generation .
  • Data analysis : Use ANOVA to distinguish substituent effects (p < 0.05) and molecular docking (AutoDock Vina) to correlate activity with binding affinity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles across different solvents?

  • Methodological Answer : Systematically reconcile data by:
  • Standardized protocols : Adopt OECD 105 guidelines (shake-flask method, 24 h equilibration) for measuring solubility in DMSO, water, and ethanol .
  • Temperature calibration : Use controlled thermostatic baths (±0.1°C) to avoid kinetic solubility artifacts .
  • Purity verification : Cross-check via DSC (melting point ±2°C) and Karl Fischer titration (water content <0.1%) .

Methodological Framework Table

Research Aspect Techniques Key Parameters References
Synthesis OptimizationColumn chromatography, RecrystallizationPurity (>95%), Yield (%)
Structural ValidationX-ray crystallography, HRMSd-spacing (Å), Mass accuracy (ppm)
Environmental DegradationLC-MS/MS, EPRHalf-life (h), Radical species identification
SAR AnalysisMTT assay, Molecular dockingIC50 (nM), Binding energy (kcal/mol)

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